molecular formula C23H20N6O2S2 B2639437 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 536705-41-6

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2639437
CAS RN: 536705-41-6
M. Wt: 476.57
InChI Key: UKHBLSSFRGSVIA-UHFFFAOYSA-N
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Description

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H20N6O2S2 and its molecular weight is 476.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is related to a class of chemicals that have been explored for their potential in various fields of research, particularly in the synthesis of novel derivatives with potential biological activities. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives has been promoted by carbodiimide condensation, showcasing a method for preparing compounds that might share structural similarities with the chemical . These compounds have been identified through IR, 1H NMR, and elemental analyses, suggesting a pathway for the synthesis of related structures (Yu et al., 2014).

Pharmacological Evaluation

In the pharmacological domain, derivatives similar to the specified compound, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been synthesized and evaluated as glutaminase inhibitors. This indicates research interest in developing therapeutic agents based on this scaffold, with specific analogs showing potency and improved solubility compared to BPTES, highlighting potential applications in cancer treatment (Shukla et al., 2012).

Biological Activity and Potential Therapeutic Uses

The exploration of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties has been a significant area of research. These compounds, synthesized starting from 2-hydroxyacetophenone, have been characterized for their potential biological activities, which may include the compound due to its structural similarities. Such studies pave the way for the development of new therapeutic agents with diverse biological activities (Li et al., 2012).

Anticancer Activity

The design and synthesis of pharmacophore hybrids, incorporating thiadiazole among other moieties, demonstrate an approach towards creating drug-like small molecules with potential anticancer properties. A similar strategy might apply to the compound of interest, suggesting its relevance in the synthesis of molecules with anticancer activity. The pharmacophore hybridization approach and subsequent evaluation of synthesized compounds in vitro for anticancer activity illustrate the compound's potential application in cancer research (Yushyn et al., 2022).

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2S2/c1-12-8-13(2)10-15(9-12)29-21(31)20-19(16-6-4-5-7-17(16)24-20)26-23(29)32-11-18(30)25-22-28-27-14(3)33-22/h4-10,24H,11H2,1-3H3,(H,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHBLSSFRGSVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=NN=C(S5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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